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For Researchers, Scientists, and Drug Development Professionals

Abstract

U-101958 maleate, also known as PNU-101958, is a high-affinity ligand primarily targeting the
dopamine D4 receptor (D4DR). It has been a subject of interest in neuropharmacology due to
its potential as an antipsychotic agent. This technical guide provides a comprehensive overview
of the chemical properties, synthesis, pharmacology, and in vitro functional activity of U-101958
maleate. The document summarizes key quantitative data, details relevant experimental
methodologies, and visualizes the associated signaling pathways to serve as a resource for
researchers in drug discovery and development.

Chemical and Physical Properties

U-101958 maleate is the maleate salt of the parent compound, a substituted aminopiperidine
derivative. Its fundamental properties are summarized in the table below.
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Property Value
N-(1-benzylpiperidin-4-yl)-N-methyl-3-propan-2-

UPAC Name ylo(xypyridiifzp-)amine;(Z);-)but-z-en:a/dioiz acF:)id
Synonyms PNU-101958 maleate, U-101958 (maleate)
CAS Number 224170-09-6
Molecular Formula C25H33N30s
Molecular Weight 455.55 g/mol
Appearance Solid powder
Solubility Soluble in DMSO

Synthesis

The synthesis of the core molecule of U-101958, 1-Benzyl-4-aminomethyl-N-[(3'-

isopropoxy)-2'-pyridyl]piperidine, involves a multi-step process. While a detailed, step-by-step

protocol for the exact synthesis of U-101958 is not publicly available, a general synthetic route

can be inferred from the synthesis of analogous 4-aminopiperidine derivatives. A plausible

synthetic workflow is outlined below.
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General Synthetic Workflow

Formation of intermediate amine
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A plausible synthetic route to U-101958 maleate.

The synthesis would likely begin with the reductive amination of 1-benzyl-4-piperidone with 2-
amino-3-isopropoxypyridine to form the secondary amine intermediate. Subsequent N-
methylation, for instance using a methylating agent like formaldehyde followed by reduction,
would yield the tertiary amine. Finally, treatment with maleic acid would afford the maleate salt,
U-101958 maleate. Purification at each step would likely be achieved through chromatographic
techniques.
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Pharmacology and Receptor Binding Profile

U-101958 is characterized as a high-affinity and selective ligand for the dopamine D4 receptor.
It also exhibits affinity for the sigma-1 (01) receptor.

Dopamine D4 Receptor Affinity

U-101958 demonstrates high affinity for the dopamine D4 receptor, with a reported ICso value
of 2.7 nM.

Receptor Selectivity

While a comprehensive screening panel with Ki values for U-101958 across a wide range of
receptors is not readily available in the public domain, studies have emphasized its selectivity
for the D4 receptor over other dopamine receptor subtypes. However, it is important to note
that in some experimental settings, such as with rat brain homogenates, the selectivity profile
was less pronounced.

Sigma-1 Receptor Binding

U-101958 has been reported to bind to the sigma-1 receptor, although specific Ki values for this
interaction are not consistently documented. The functional consequences of this binding are
still under investigation.

In Vitro Functional Activity

The functional activity of U-101958 at the dopamine D4 receptor has been investigated in
different cell-based assay systems, revealing a complex pharmacological profile.

Functional Data
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Parameter Cell Line Assay Type Result Reference

Partial agonist

] Forskolin- (39% of
Efficacy CHO ] ] [1]
stimulated cCAMP  dopamine's
efficacy)
Forskolin-
PECso CHO ) 8.1 [1]
stimulated cAMP
) Full agonist
] Forskolin-
Efficacy HEK293 ) (compared to [2]
stimulated cAMP )
dopamine)
Forskolin-
pPECso HEK293 8.7 2]

stimulated cAMP

The data indicates that the functional activity of U-101958 may be cell-line dependent,
behaving as a partial agonist in Chinese Hamster Ovary (CHO) cells and as a full agonist in
Human Embryonic Kidney (HEK293) cells expressing the human D4.4 receptor. This
discrepancy highlights the importance of the cellular context in determining the
pharmacological profile of a ligand.

Signaling Pathways

U-101958 exerts its effects by modulating the signaling pathways downstream of its primary
targets, the dopamine D4 receptor and the sigma-1 receptor.

Dopamine D4 Receptor Signaling

The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that primarily couples to

the Gai/o family of G proteins. Activation of the D4 receptor by an agonist typically leads to the
inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (CAMP) levels.
This, in turn, affects the activity of protein kinase A (PKA) and downstream signaling cascades.
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Dopamine D4 receptor signaling pathway.

© 2025 BenchChem. All rights reserved. 6/14

Tech Support


https://www.benchchem.com/product/b1682657?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1682657?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Sigma-1 Receptor Signaling

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic
reticulum (ER)-mitochondrion interface. It is not a classical GPCR. Ligand binding to the sigma-
1 receptor can modulate its interaction with other proteins, including the chaperone BiP
(Binding immunoglobulin Protein) and various ion channels. This can lead to the regulation of
intracellular calcium signaling and other cellular processes.

Sigma-1 Receptor Signaling
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Sigma-1 receptor signaling pathway.

Experimental Protocols

The characterization of U-101958 maleate involves standard in vitro pharmacological assays.
The following sections provide detailed methodologies for key experiments.

Radioligand Binding Assay (Competitive)

This assay is used to determine the binding affinity (Ki) of U-101958 for the dopamine D4
receptor.

e Objective: To determine the inhibitory constant (Ki) of U-101958 at the dopamine D4
receptor.

e Materials:
o Cell membranes expressing the human dopamine D4 receptor.
o Radioligand (e.qg., [*H]-Spiperone or a D4-selective radioligand).
o U-101958 maleate (unlabeled competitor).

o Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, containing 120 mM NacCl, 5 mM KCI, 2 mM
CaClz, 1 mM MgClz).

o Non-specific binding control (e.g., a high concentration of a known D4 antagonist like
haloperidol).

o Glass fiber filters (pre-treated with polyethylenimine).
o Scintillation cocktail and liquid scintillation counter.
e Procedure:

o Prepare serial dilutions of U-101958 maleate in assay buffer.
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o In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand,
and varying concentrations of U-101958 or buffer (for total binding) or the non-specific
binding control.

o Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach
equilibrium.

o Terminate the reaction by rapid filtration through the glass fiber filters using a cell
harvester.

o Wash the filters with ice-cold assay buffer to remove unbound radioligand.

o Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity
using a liquid scintillation counter.

Data Analysis:

o Calculate specific binding by subtracting non-specific binding from total binding.

o Plot the percentage of specific binding against the logarithm of the U-101958
concentration.

o Determine the ICso value (the concentration of U-101958 that inhibits 50% of specific
radioligand binding) by non-linear regression analysis.

o Calculate the Ki value using the Cheng-Prusoff equation: Ki = ICso / (1 + [L]/Ke), where [L]
is the concentration of the radioligand and Ke is its dissociation constant.
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Radioligand Binding Assay Workflow
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Workflow for a competitive radioligand binding assay.

cAMP Accumulation Functional Assay

This assay is used to determine the functional activity (agonist or antagonist) of U-101958 at

the Gai/o-coupled dopamine D4 receptor.

e Objective: To measure the effect of U-101958 on adenylyl cyclase activity by quantifying

intracellular cAMP levels.

o Materials:

o Cells expressing the human dopamine D4 receptor (e.g., CHO or HEK293 cells).
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o Forskolin (an adenylyl cyclase activator).

o U-101958 maleate.

o A known D4 receptor agonist (e.g., dopamine) as a positive control.

o A known D4 receptor antagonist (e.g., spiperone) for antagonist mode.
o Cell lysis buffer.

o CAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

Procedure (Agonist/Partial Agonist Mode):
o Seed the cells in a 96-well plate and allow them to adhere overnight.

o Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP
degradation.

o Stimulate the cells with varying concentrations of U-101958 in the presence of a fixed
concentration of forskolin.

o Incubate for a specified time (e.g., 30 minutes) at 37°C.
o Lyse the cells to release intracellular cAMP.

o Quantify the cCAMP levels using a suitable detection kit according to the manufacturer's
instructions.

Procedure (Antagonist Mode):

o

Follow steps 1 and 2 as above.

[¢]

Pre-incubate the cells with varying concentrations of U-101958.

[¢]

Add a fixed concentration of a D4 agonist (e.g., dopamine at its ECso) in the presence of
forskolin.

[¢]

Follow steps 4-6 as above.
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o Data Analysis:

o For agonist mode, plot the cAMP concentration (or % inhibition of forskolin-stimulated
CAMP) against the logarithm of the U-101958 concentration to determine the ECso and

Emax values.

o For antagonist mode, plot the cCAMP concentration against the logarithm of the U-101958

concentration to determine the ICso value.

cAMP Accumulation Assay Workflow (Agonist Mode)
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Workflow for a cAMP accumulation assay.

Conclusion

U-101958 maleate is a potent and selective ligand for the dopamine D4 receptor, exhibiting a
complex functional profile that appears to be dependent on the cellular environment. Its dual
activity at both the dopamine D4 and sigma-1 receptors suggests a multifaceted mechanism of
action that warrants further investigation. The information and protocols provided in this
technical guide are intended to serve as a valuable resource for researchers working on the
characterization of U-101958 and the development of novel ligands targeting these important
neuroreceptors. Further studies are needed to fully elucidate its receptor selectivity profile and
the in vivo consequences of its dual receptor engagement.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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